molecular formula C12H23NO2 B8334840 N-[3-(4-Hydroxycyclohexyl)-1-methylpropyl]acetamide

N-[3-(4-Hydroxycyclohexyl)-1-methylpropyl]acetamide

Cat. No. B8334840
M. Wt: 213.32 g/mol
InChI Key: XRTIXFIDJWJJNM-UHFFFAOYSA-N
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Patent
US08470841B2

Procedure details

N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide (1.0 g, 4.82 mmol) were dissolved in 100 ml of ethanol and hydrogenated in the presence of 5% rhodium on carbon (695 mg) at 100° C. and 100 bar hydrogen pressure for 18 h. The catalyst was filtered off and the filtrate was concentrated. Yield: 1.06 g of crude product, M+H+: 214.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
695 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH:10]([NH:12][C:13](=[O:15])[CH3:14])[CH3:11])=[CH:4][CH:3]=1.[H][H]>C(O)C.[Rh]>[OH:1][CH:2]1[CH2:3][CH2:4][CH:5]([CH2:8][CH2:9][CH:10]([NH:12][C:13](=[O:15])[CH3:14])[CH3:11])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCC(C)NC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
695 mg
Type
catalyst
Smiles
[Rh]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
Smiles
OC1CCC(CC1)CCC(C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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